molecular formula C6H7NS2 B2928430 4-Cyclopropyl-1,3-thiazole-2-thiol CAS No. 1344318-59-7

4-Cyclopropyl-1,3-thiazole-2-thiol

Cat. No.: B2928430
CAS No.: 1344318-59-7
M. Wt: 157.25
InChI Key: QIENDHTVOUQYPT-UHFFFAOYSA-N
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Description

4-Cyclopropyl-1,3-thiazole-2-thiol is a heterocyclic compound that contains a thiazole ring with a cyclopropyl group attached to the fourth position and a thiol group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropylamine with carbon disulfide and an appropriate halogenated compound under basic conditions to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like zinc oxide nanoparticles to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and reduce production costs. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1,3-thiazole-2-thiol
  • 4-Phenyl-1,3-thiazole-2-thiol
  • 4-Ethyl-1,3-thiazole-2-thiol

Uniqueness

4-Cyclopropyl-1,3-thiazole-2-thiol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other thiazole derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-cyclopropyl-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS2/c8-6-7-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIENDHTVOUQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344318-59-7
Record name 4-cyclopropyl-1,3-thiazole-2-thiol
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